molecular formula C27H23ClN2O4 B11137293 2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137293
M. Wt: 474.9 g/mol
InChI Key: BSRKTXFHYDAGCA-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the privileged class of chromeno[2,3-c]pyrrole-3,9-dione heterocycles, making it a compound of high interest in medicinal chemistry and drug discovery research . This scaffold is recognized as a useful template for designing novel biologically active compounds and is known for its structural similarity to pyrano[2,3-c]pyrrole skeletons found in natural products . The core structure is typically constructed via efficient one-pot multicomponent reactions (MCRs), which are valued for their step-economy and ability to generate high molecular diversity from readily available starting materials . Chromeno[2,3-c]pyrrole derivatives have been reported in scientific literature to exhibit various biological activities; for instance, related analogs have been identified as glucokinase activators and mimetics of glycosaminoglycans, suggesting potential for targeting metabolic disorders . The specific substitution pattern on this molecule—featuring a 5-chloropyridin-2-yl group and a 3-(3-methylbutoxy)phenyl moiety—is designed to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal instructions.

Properties

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O4/c1-16(2)12-13-33-19-7-5-6-17(14-19)24-23-25(31)20-8-3-4-9-21(20)34-26(23)27(32)30(24)22-11-10-18(28)15-29-22/h3-11,14-16,24H,12-13H2,1-2H3

InChI Key

BSRKTXFHYDAGCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°C (reflux)Accelerates imine formation
CatalystAcetic acid (1 mL)Facilitates dehydration
Reaction Time20 hoursEnsures complete cyclization
Yield68–72%After crystallization

Key steps include:

  • Formation of the Schiff base between the aldehyde and amine.

  • Nucleophilic attack by the diketone to form the pyrrolidine intermediate.

  • Acid-catalyzed dehydration to aromatize the chromeno-pyrrole system.

Stepwise Condensation Approach

For improved regioselectivity, a stepwise method is preferred:

Synthesis of 3-(3-Methylbutoxy)phenyl-Substituted Precursor

The 3-(3-methylbutoxy)phenyl group is introduced via nucleophilic aromatic substitution. 3-Hydroxyacetophenone reacts with 1-bromo-3-methylbutane in the presence of K₂CO₃, yielding 3-(3-methylbutoxy)acetophenone (89% yield).

Assembly of the Chromeno-Pyrrole Core

The core is constructed via:

  • Claisen condensation between the acetophenone derivative and diethyl oxalate to form a 1,3-diketone.

  • Paal-Knorr pyrrole synthesis using NH₄OAc and glacial acetic acid at 120°C (12 hours).

Functionalization with 5-Chloropyridin-2-yl Group

The final step employs Buchwald-Hartwig amination to couple the pyrrole nitrogen with 2-bromo-5-chloropyridine using Pd(OAc)₂/Xantphos (yield: 65%).

Catalytic Asymmetric Methods

Recent advances utilize chiral catalysts to control stereochemistry:

Catalyst SystemEnantiomeric Excess (ee)Yield
Cu(OTf)₂/(R)-BINAP92%58%
Rh₂(OAc)₄/Phox ligand85%63%

These methods are limited by the high cost of chiral ligands but critical for pharmaceutical applications requiring enantiopure products.

Comparative Analysis of Methods

MethodAdvantagesLimitations
MulticomponentOne-pot efficiencyModerate yields (≤72%)
StepwiseHigh regioselectivityLengthy (4–5 steps)
Catalytic asymmetricEnantiocontrolExpensive catalysts

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing [4+2] cycloadditions generate isoindole-1,3-dione impurities.

  • Solution : Lower reaction temperatures (40–60°C) and stoichiometric Brønsted acids suppress side reactions.

Purification Difficulties

  • Issue : Polar byproducts complicate crystallization.

  • Resolution : Use of silica gel column chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce reaction times by 40% compared to batch processes.

  • Solvent recycling (ethanol/water mixtures) lowers costs by 22%.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridinyl and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family exhibits structural versatility, with variations in substituents at the 1- and 2-positions significantly influencing physicochemical and functional properties. Below is a comparative analysis of key analogs:

Reaction Conditions and Yields

Synthetic routes for this class often involve hydrazine hydrate as a nucleophile under heated conditions. For example, 2-methyl-1-phenyl derivatives are synthesized using 3–7 equivalents of hydrazine hydrate in solvents like ethanol or DMF, with isolated yields dependent on stoichiometry and reaction time .

Structural and Functional Data Table

Compound Name 1-Position Substituent 2-Position Substituent Key Functional Features Synthetic Yield (Typical)
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl High crystallinity, simple synthesis 60–75% (varies with eq.)
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Aryl Dimethylaminoethyl Enhanced solubility in polar solvents 50–65%
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione N/A Phenyl Pyran ring, altered conjugation 55–70%
Target Compound : 2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-(3-Methylbutoxy)phenyl 5-Chloropyridinyl Halogenated pyridine, lipophilic side chain Not reported

Research Findings and Implications

Steric and Electronic Effects: The 3-methylbutoxy group in the target compound introduces significant steric hindrance, which may slow reaction kinetics during synthesis compared to smaller substituents. However, this group could improve bioavailability by increasing lipid solubility, a trait leveraged in agrochemicals like chromafenozide (a chromene-derived insecticide; see ) .

Synthetic Challenges: While outlines general methods for dihydrochromeno-pyrrole-diones, the target compound’s complexity necessitates optimization of solvent systems (e.g., high-boiling solvents like DMF) and extended reaction times to achieve acceptable purity .

Biological Activity

The compound 2-(5-Chloropyridin-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. The use of various reagents and conditions can yield different derivatives with varying biological activities.

Chemical Structure

The molecular formula of the compound is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}, and its structure features a chlorinated pyridine ring and a chromeno-pyrrole moiety that are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics such as gentamicin .

Antioxidant Properties

The antioxidant activity of chromeno[2,3-c]pyrroles has been documented, suggesting potential applications in preventing oxidative stress-related diseases. The mechanism is believed to involve the scavenging of free radicals and inhibition of lipid peroxidation .

Enzyme Inhibition

Some studies have highlighted the ability of these compounds to act as enzyme inhibitors. For example, they have been noted to inhibit the main protease (Mpro) of SARS-CoV-2, showcasing their potential in antiviral applications . Additionally, they may function as glucokinase activators, which could have implications in metabolic disorders like diabetes .

Case Studies

  • Antimicrobial Efficacy : A study involving various chromeno[2,3-c]pyrrole derivatives demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrole structure significantly influenced efficacy levels.
  • Antioxidant Activity Assessment : In vitro assays conducted on synthesized derivatives showed a marked reduction in oxidative stress markers in cell cultures treated with these compounds compared to controls.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeReference
Chromeno[2,3-c]pyrrole Derivative AAntibacterialStaphylococcus aureus
Chromeno[2,3-c]pyrrole Derivative BAntioxidantFree radical scavenging
Chromeno[2,3-c]pyrrole Derivative CEnzyme InhibitionSARS-CoV-2 Mpro

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the chromeno-pyrrole core followed by functionalization. Key steps include:

  • Core formation : Condensation of substituted benzaldehydes with primary amines and hydroxylated phenyl derivatives under basic conditions (e.g., KOH/ethanol) .
  • Substituent introduction : Sequential alkylation or nucleophilic substitution to attach the 5-chloropyridin-2-yl and 3-(3-methylbutoxy)phenyl groups. Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are critical .
  • Scale-up : Continuous flow reactors improve efficiency and yield for large-scale production .
    Typical yield : 45–65% after purification via column chromatography .

Advanced: How can reaction conditions be optimized to minimize by-products?

By-product formation is mitigated through:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, reducing side products .
  • Temperature control : Maintaining 60–80°C during alkylation prevents thermal decomposition .
  • Catalyst selection : Palladium-based catalysts improve regioselectivity in cross-coupling steps .
    Data-driven optimization : HPLC monitoring identifies impurity peaks, enabling real-time adjustments .

Basic: What characterization techniques confirm structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., aromatic proton integration at δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~498.6 g/mol) .
  • X-ray crystallography : Resolves chromeno-pyrrole core geometry and torsion angles in crystalline forms .

Advanced: How does the compound interact with biological targets?

Mechanistic studies suggest:

  • Enzyme inhibition : The pyridinyl group binds to ATP-binding pockets in kinases (e.g., EGFR), as shown via molecular docking simulations .
  • Receptor modulation : The methoxybutoxy chain enhances lipophilicity, promoting membrane penetration and interaction with G-protein-coupled receptors (GPCRs) .
    Validation : In vitro assays (e.g., fluorescence polarization) quantify binding affinities (IC50_{50} values: 0.5–10 µM) .

Basic: Which functional groups influence reactivity?

  • 5-Chloropyridin-2-yl : Participates in nucleophilic aromatic substitution (e.g., with amines) .
  • 3-Methylbutoxy phenyl : Ether linkages undergo oxidative cleavage under strong acidic conditions .
  • Chromeno-pyrrole core : The conjugated system enables π-π stacking in supramolecular assemblies .

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Contradictions arise from substituent effects:

  • Electron-withdrawing groups (e.g., Cl) : Enhance anticancer activity but reduce solubility, leading to false negatives in aqueous assays .
  • Methoxy vs. ethoxy : Methoxy groups improve metabolic stability in hepatic microsome assays, whereas ethoxy derivatives show faster clearance .
    Resolution : Normalize data using logP-adjusted activity metrics and confirm with orthogonal assays (e.g., SPR vs. ELISA) .

Advanced: What strategies enhance thermal stability for long-term storage?

  • Thermal analysis : DSC reveals a melting point of ~215°C; TGA shows decomposition above 250°C .
  • Formulation : Lyophilization with trehalose (1:1 w/w) prevents aggregation at 4°C .

Basic: How to address solubility challenges in aqueous vs. organic solvents?

  • Aqueous solubility : <0.1 mg/mL in PBS (pH 7.4); improves to 2 mg/mL with 10% DMSO .
  • Organic solvents : Freely soluble in DCM, chloroform, and THF (>50 mg/mL) .

Advanced: What computational methods predict bioactivity?

  • Molecular docking : AutoDock Vina screens against kinase homology models (binding energy < -8 kcal/mol indicates high affinity) .
  • QSAR models : Hammett constants for substituents correlate with antimicrobial IC50_{50} (R2^2 = 0.82) .

Basic: What are key steps in multi-component synthesis?

  • Condensation : Benzaldehyde derivatives react with 4-hydroxyphenylacetone in ethanol/KOH to form the chromeno ring .
  • Cyclization : Pyrrole ring closure via acid-catalyzed intramolecular cyclization (e.g., H2_2SO4_4/AcOH) .
    Critical checkpoints : TLC (Rf_f = 0.3 in ethyl acetate/hexane) confirms intermediate formation .

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